4-bromo-N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
4-bromo-N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a kinase inhibitor, targeting both Raf and VEGFR pathways, and has shown promise in the treatment of various types of cancer. In
Wirkmechanismus
4-bromo-N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide 43-9006 acts as a kinase inhibitor, targeting both Raf and VEGFR pathways. It inhibits the phosphorylation of MEK and ERK, which are downstream effectors of the Raf pathway, and also inhibits the activation of VEGFR-2, which is involved in tumor angiogenesis. By targeting these pathways, this compound 43-9006 can inhibit the growth and proliferation of cancer cells and reduce tumor angiogenesis and metastasis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to reduce inflammation and fibrosis in animal models of liver and lung disease. It has also been shown to have anti-angiogenic effects, reducing the formation of new blood vessels in tumors and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide 43-9006 has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to inhibit both Raf and VEGFR pathways. However, it also has some limitations, including its relatively low potency and its potential for off-target effects. Researchers must carefully consider these factors when designing experiments with this compound 43-9006.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide 43-9006. One area of interest is the development of more potent and selective inhibitors of the Raf and VEGFR pathways. Another area of interest is the identification of biomarkers that can predict response to this compound 43-9006 in cancer patients. Finally, there is interest in exploring the potential use of this compound 43-9006 in combination with other therapies, such as chemotherapy or immunotherapy. Further research in these areas could lead to new treatments for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-cyanophenyl)-3-nitro-1H-pyrazole-5-carboxamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the Raf and VEGFR pathways, which are involved in tumor angiogenesis and metastasis. This compound 43-9006 has also been studied for its potential use in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and diabetic nephropathy.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN5O3/c12-8-9(15-16-10(8)17(19)20)11(18)14-7-4-2-1-3-6(7)5-13/h1-4H,(H,14,18)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYZXGVVWUKFPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.